Cas no 1621369-73-0 (17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide)

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide Chemical and Physical Properties
Names and Identifiers
-
- 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
-
- Inchi: 1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1
- InChI Key: QLKKMIWGFNMQJQ-JZFYYOKZSA-N
- SMILES: FC(C1=CC=CC(=C1)CC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(NCC)=O)O)O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 667
- XLogP3: 3.7
- Topological Polar Surface Area: 89.8
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68194-1mg |
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide |
1621369-73-0 | 98% | 1mg |
¥891.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68194-5mg |
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide |
1621369-73-0 | 98% | 5mg |
¥3620.00 | 2022-04-26 | |
A2B Chem LLC | AY00331-10mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 10mg |
$410.00 | 2024-04-20 | |
A2B Chem LLC | AY00331-5mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 5mg |
$234.00 | 2024-04-20 | |
A2B Chem LLC | AY00331-50mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 50mg |
$1317.00 | 2024-04-20 | |
A2B Chem LLC | AY00331-1mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 1mg |
$59.00 | 2024-04-20 | |
1PlusChem | 1P01FGQ3-1mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 1mg |
$109.00 | 2024-06-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68194-50mg |
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide |
1621369-73-0 | 98% | 50mg |
¥0.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68194-10mg |
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide |
1621369-73-0 | 98% | 10mg |
¥6422.00 | 2022-04-26 | |
1PlusChem | 1P01FGQ3-5mg |
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide |
1621369-73-0 | ≥98% | 5mg |
$325.00 | 2024-06-19 |
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide Related Literature
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Research Brief on 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0)
The compound 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This synthetic prostaglandin analog is being investigated for its potential therapeutic applications, particularly in the areas of ocular hypertension and glaucoma. Prostaglandin analogs are well-known for their ability to reduce intraocular pressure (IOP) by increasing uveoscleral outflow, making them a cornerstone in glaucoma treatment. The trifluoromethylphenyl modification in this compound is hypothesized to enhance its pharmacological properties, including improved bioavailability and receptor binding affinity.
Recent studies have focused on elucidating the molecular mechanisms underlying the activity of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide. In vitro experiments using human trabecular meshwork cells have demonstrated that this compound significantly upregulates matrix metalloproteinases (MMPs), which are critical for remodeling the extracellular matrix and facilitating aqueous humor drainage. These findings suggest that the compound may offer a dual mechanism of action, combining both traditional prostaglandin-mediated pathways and novel matrix-modulating effects.
Pharmacokinetic studies of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide have revealed promising results. The ethyl amide moiety appears to enhance corneal permeability, while the trifluoromethylphenyl group contributes to metabolic stability, prolonging the compound's half-life in ocular tissues. Preclinical trials in animal models have shown a sustained reduction in IOP for up to 24 hours post-administration, with minimal systemic side effects. These attributes position the compound as a potential candidate for once-daily dosing, which could improve patient compliance compared to existing therapies.
Despite these advancements, challenges remain in the clinical translation of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide. Recent research has highlighted the need for further optimization of its formulation to mitigate local irritancy, a common issue with prostaglandin analogs. Additionally, long-term safety studies are required to assess the risk of conjunctival hyperemia and other adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the compound's progression to clinical trials.
In conclusion, 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0) represents a promising advancement in prostaglandin-based therapeutics for ocular diseases. Its unique chemical modifications and dual mechanisms of action offer potential advantages over existing treatments. However, further research is needed to fully characterize its safety and efficacy profile. As the field continues to evolve, this compound may pave the way for next-generation therapies in glaucoma management and beyond.
1621369-73-0 (17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide) Related Products
- 148808-97-3(3,3'-Di-tert-butyl-4H,4'H-1,1'-binaphthalenylidene-4,4'-dione)
- 760995-16-2(1H-INDEN-1-ONE, 2,3-DIHYDRO-5-METHOXY-6-(TRIFLUOROMETHOXY)-)
- 944907-25-9(2-3-(dimethylamino)phenylacetaldehyde)
- 1314669-07-2(4-(2-aminopropan-2-yl)-2-nitrophenol)
- 2352035-19-7(2-{[(Benzyloxy)carbonyl]amino}-3-[2-(propan-2-yloxy)phenyl]propanoic acid)
- 1999053-69-8(methyl 3-(4-ethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)
- 2137673-99-3([4-(3-Methylphenyl)oxolan-2-yl]methanol)
- 1690658-38-8(5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
- 2137632-59-6(3-chloro-5-(1-methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine)
- 1803843-79-9(1-(2-Bromo-6-hydroxyphenyl)-1-chloropropan-2-one)



